Thiophene-3,4-diamine hydrochloride
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Overview
Description
Thiophene-3,4-diamine hydrochloride is an organic compound with the molecular formula C4H6N2S·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-3,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene-3,4-diamine with hydrochloric acid. The reaction typically occurs under controlled conditions, such as maintaining a specific temperature and using inert gas to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Thiophene-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other amine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Thiophene-3,4-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which thiophene-3,4-diamine hydrochloride exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Thiophene-2,5-diamine: Another diamine derivative of thiophene with similar chemical properties.
Thiophene-3,4-dicarboxylic acid: A carboxylic acid derivative with different reactivity and applications.
Thiophene-2-carboxaldehyde: An aldehyde derivative used in various organic synthesis reactions.
Uniqueness: Thiophene-3,4-diamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique reactivity and properties.
Properties
Molecular Formula |
C4H7ClN2S |
---|---|
Molecular Weight |
150.63 g/mol |
IUPAC Name |
thiophene-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c5-3-1-7-2-4(3)6;/h1-2H,5-6H2;1H |
InChI Key |
JLQKEXTYAOKZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)N)N.Cl |
Origin of Product |
United States |
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